2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound notable for its structural features and potential applications in various fields. The compound is characterized by a multi-functional structure that includes a benzothiazole moiety, a piperazine ring, and an ethanesulfonyl group. Its molecular formula is , with a molecular weight of approximately 459.58 g/mol .
This compound is classified under the category of synthetic organic compounds and is primarily utilized in research contexts. It is listed in various chemical databases and catalogs, indicating its relevance in scientific studies, particularly in medicinal chemistry and materials science . The compound is not intended for therapeutic or veterinary use but serves as an additive in non-human research applications .
The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole typically involves several steps that combine various chemical reactions. While specific synthetic routes are not detailed in the available literature, compounds of this nature often undergo:
These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular structure of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole can be represented using several chemical notation systems:
InChI=1S/C22H25N3O4S2/c1-16-8-9-18(29-2)20-21(16)30-22(23-20)25-13-11-24(12-14-25)19(26)10-15-31(27,28)17-6-4-3-5-7-17/h3-9H,10-15H2,1-2H3
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC
The compound features multiple functional groups that contribute to its chemical properties, including a methoxy group, a methyl group, a piperazine ring, a phenylsulfonyl group, and a benzothiazole ring .
While specific reactions involving this compound have not been extensively documented, it is likely to participate in typical organic transformations such as:
These reactions are essential for modifying the compound for various applications or synthesizing derivatives with enhanced properties .
Further research would be necessary to elucidate the exact mechanisms through which this compound exerts its effects .
The physical properties of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole include:
Chemical properties may include stability under various conditions (e.g., temperature, pH), reactivity towards nucleophiles/electrophiles, and potential for hydrolysis or degradation over time .
This compound finds potential applications primarily within scientific research contexts:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4